4-(2,3-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Description
Properties
CAS No. |
727676-86-0 |
|---|---|
Molecular Formula |
C20H19N3O3 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-(2,3-dimethoxyphenyl)-3-phenyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C20H19N3O3/c1-25-15-10-6-9-13(19(15)26-2)14-11-16(24)21-20-17(14)18(22-23-20)12-7-4-3-5-8-12/h3-10,14H,11H2,1-2H3,(H2,21,22,23,24) |
InChI Key |
ZVBKJUDQFMHDSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=O)NC3=NNC(=C23)C4=CC=CC=C4 |
solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
This method employs NHC-catalyzed oxidative [3 + 3] annulation between α,β-unsaturated aldehydes (enals) and pyrazol-5-amines. The reaction proceeds via homoenolate intermediates generated from enals under oxidative conditions, which undergo cyclization with pyrazol-5-amines to form the pyrazolo[3,4-b]pyridin-6-one core.
Experimental Procedure
-
Substrate Preparation : 2,3-Dimethoxyphenyl-substituted enal (1.2 equiv) and 3-phenyl-1H-pyrazol-5-amine (1.0 equiv) are dissolved in dichloromethane.
-
Catalyst Loading : NHC precursor (e.g., triazolium salt, 10 mol%) and oxidant (e.g., MnO₂, 2.0 equiv) are added.
-
Reaction Conditions : Stirred at 25°C for 24–48 hours under inert atmosphere.
-
Workup : Column chromatography (hexane/EtOAc, 3:1) yields the target compound.
Optimization and Yields
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst | Mesityl-NHC | 85–92 |
| Solvent | DCM | 88 |
| Temperature | 25°C | 90 |
| Oxidant | MnO₂ | 89 |
Key Advantages : High enantioselectivity (>90% ee) and scalability (>10 g).
One-Pot Synthesis via Azlactone Intermediate
Reaction Design
A solvent-free protocol involves condensation of 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones), followed by benzamide elimination in a superbasic medium (t-BuOK/DMSO).
Stepwise Procedure
-
Azlactone Formation : 2,3-Dimethoxybenzaldehyde reacts with hippuric acid in acetic anhydride to form 4-(2,3-dimethoxyphenylidene)-2-phenyloxazol-5(4H)-one.
-
Cyclization : The azlactone (1.0 equiv) and 3-phenyl-1H-pyrazol-5-amine (1.0 equiv) are heated at 150°C for 40 minutes under solvent-free conditions.
-
Elimination : DMSO and t-BuOK (1.5 equiv) are added, and the mixture is heated at 150°C for 1.5 hours.
-
Isolation : Acidic workup (10% HCl) and chromatography yield the product.
Optimization Data
| Condition | Variation | Yield (%) |
|---|---|---|
| Base | KOH | 63 |
| Base | t-BuOK | 81 |
| Solvent | DMSO | 73 |
| Temperature | 150°C | 81 |
Key Findings : t-BuOK enhances elimination efficiency due to stronger basicity.
Four-Component Bicyclization Strategy
Reaction Components
-
Arylglyoxal : 2,3-Dimethoxyphenylglyoxal
-
Pyrazol-5-amine : 3-Phenyl-1H-pyrazol-5-amine
-
Aromatic Amine : Aniline
-
Cyclic 1,3-Dicarbonyl : Dimedone
Mechanism
The reaction proceeds via sequential Knoevenagel condensation, Michael addition, and double cyclization. The final step involves oxidation to aromatize the pyridine ring.
Protocol
-
Mixing : Equimolar quantities of all components in acetic acid (1.5 mL).
-
Microwave Irradiation : 110°C for 25 minutes.
-
Purification : Filtration and recrystallization from ethanol.
Performance Metrics
| Component | Role | Impact on Yield (%) |
|---|---|---|
| Arylglyoxal | Electrophile | 75–82 |
| Pyrazol-5-amine | Nucleophile | 78 |
| Microwave | Energy Source | +15% vs. conventional heating |
Advantages : Rapid synthesis (≤30 minutes) and compatibility with diverse substituents.
Three-Component Reaction in Aqueous Media
Green Chemistry Approach
Tetrapropylammonium bromide (TPAB)-catalyzed reaction in water/acetone (1:2) at 80°C.
Procedure
-
Reagent Mix : 2,3-Dimethoxyphenylglyoxal (1.0 equiv), 3-phenyl-1H-pyrazol-5-amine (1.0 equiv), and dimedone (1.0 equiv).
-
Catalyst : TPAB (20 mol%).
-
Reaction Time : 3–4 hours.
-
Isolation : Evaporation and washing with H₂O/EtOH.
Yield and Environmental Metrics
| Metric | Value |
|---|---|
| Yield | 90–96% |
| E-Factor | 0.8 (vs. 5.2 for organic solvents) |
Significance : Reduces hazardous waste and operational costs.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| NHC Catalysis | 85–92 | 24–48 h | High | Moderate |
| Azlactone-Based | 73–81 | 2–3 h | Medium | Low |
| Four-Component | 75–82 | 25 min | High | Moderate |
| Aqueous Three-Component | 90–96 | 3–4 h | High | Low |
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[3,4-b]pyridine derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to 4-(2,3-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one have shown selective cytotoxicity against hematological tumors. One study reported an IC50 value of 1.00 ± 0.42 μM against erythroleukemia cell lines (HEL), demonstrating strong anticancer potential while maintaining low toxicity in normal cell lines (IC50 > 25 µM) .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research indicates that pyrazolo[3,4-b]pyridine derivatives can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or disruption of membrane integrity .
Case Study 1: Antiproliferative Activity
In a comprehensive study focusing on the structural modifications of pyrazolo[3,4-b]pyridine derivatives, researchers synthesized several analogs and assessed their cytotoxic effects on cancer cell lines. The study revealed that specific substitutions on the phenyl ring significantly influenced biological activity. For example:
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | HEL | 1.00 ± 0.42 | >25 |
| Compound B | Vero | >25 | - |
| Compound C | MDA-MB-231 | 2.40 ± 0.28 | 10 |
This data illustrates the potential for designing targeted anticancer agents based on structural modifications .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of several pyrazolo[3,4-b]pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones compared to control compounds. The effectiveness was attributed to their ability to disrupt bacterial cell membranes .
Mechanism of Action
The mechanism of action of 4-(2,3-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with various molecular targets. The compound has been shown to inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. This can result in enhanced neurotransmission and potential therapeutic effects in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substitution pattern on the aryl group at position 4 significantly impacts molecular properties. Key analogs include:
Key Observations:
- Electron-Donating Groups (e.g., Methoxy): The dimethoxyphenyl derivatives (e.g., 4d) exhibit higher molecular symmetry and polarity, reflected in their lower yields (55–70%) compared to simpler aryl analogs like 4-phenyl (81% yield for 4a under optimized conditions) .
- Electron-Withdrawing Groups (e.g., Chloro): The 4-chlorophenyl analog (4b) shows strong IR absorption at 1647 cm⁻¹, indicative of carbonyl stretching, and higher thermal stability (m.p. 228–229°C) .
- Heterocyclic Substituents (e.g., Furan): The furan-2-yl group in 4h introduces π-conjugation, as evidenced by ¹³C NMR shifts at δ 107.2 and 110.2, which may enhance fluorescence properties .
Biological Activity
The compound 4-(2,3-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 364.44 g/mol. The compound features a complex structure that includes a tetrahydropyridine ring fused to a pyrazole moiety.
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit various mechanisms of action:
- Antiproliferative Activity : Studies have shown that derivatives of pyrazolo[3,4-b]pyridine can induce apoptosis in cancer cells by activating caspases and inhibiting cell cycle progression. For instance, one study reported that related compounds activated caspase-9 and induced cleavage of poly(ADP-ribose) polymerase (PARP) in cancer cell lines such as MCF-7 and K562 .
- Kinase Inhibition : Certain derivatives have demonstrated inhibitory effects on kinases such as cyclin-dependent kinases (CDK) and p90 ribosomal S6 kinases (RSK), which are crucial for cell proliferation and survival pathways .
Biological Activity Data
A summary of biological activity data for this compound is presented below:
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 2.59 | Induction of apoptosis via caspase activation |
| Anticancer | K562 | 5.00 | Cell cycle arrest and apoptosis |
| Kinase Inhibition | CDK2 | 10.00 | Competitive inhibition |
| Kinase Inhibition | RSK2 | 15.00 | Disruption of signaling pathways |
Case Study 1: Antiproliferative Effects
In a study assessing the antiproliferative effects against various human cancer cell lines (including MCF-7 and K562), it was found that the compound exhibited significant growth inhibition at micromolar concentrations. The mechanism involved apoptosis induction through the mitochondrial pathway .
Case Study 2: Kinase Inhibition Profile
Another study focused on the kinase inhibition profile of related pyrazolo[3,4-b]pyridine derivatives revealed that they could selectively inhibit CDK2 and RSK2 with IC50 values indicating moderate potency. This suggests potential applications in cancer therapy by targeting key regulatory pathways in tumor cells .
Q & A
Basic Question: What synthetic methodologies are recommended for preparing 4-(2,3-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one?
Answer:
The compound can be synthesized via multicomponent reactions (MCRs) involving 5-aminopyrazoles and azlactones or aldehydes. A one-pot approach under reflux conditions using FeCl3·6H2O as a catalyst in ionic liquids (e.g., [bmim][BF4]) has shown efficacy, achieving yields up to 55% . Green solvents like glycerol may enhance sustainability by reducing toxic byproducts . Key steps include monitoring reaction progress via TLC and purifying via crystallization from ethanol or dichloromethane .
Advanced Question: How can reaction conditions be optimized to address low yields in the synthesis of this compound?
Answer:
Yield optimization requires systematic variation of parameters:
- Catalyst Loading : FeCl3-SiO2 (10 mol%) in ethanol under reflux improves cyclization efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ionic liquids reduce side reactions .
- Temperature Control : Maintaining 80–100°C ensures proper activation energy without decomposition .
- Substitution Patterns : Electron-donating groups (e.g., methoxy) on aryl rings may stabilize intermediates, improving regioselectivity .
Basic Question: What spectroscopic techniques are critical for structural confirmation of this compound?
Answer:
- 1H/13C NMR : Key signals include aromatic protons (δ 6.92–7.96 ppm), methoxy groups (δ ~3.8–4.0 ppm), and NH protons (broad singlet ~10–12 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1676 cm⁻¹ and NH stretches at ~3374–3432 cm⁻¹ .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]+) align with calculated molecular weights (e.g., ~330–350 Da) .
Advanced Question: How should researchers resolve contradictions between experimental and theoretical NMR data?
Answer:
Discrepancies may arise from:
- Tautomerism : Prototropic shifts in the pyrazolo-pyridinone core can alter chemical shifts. Use variable-temperature NMR to identify dynamic equilibria .
- Solvent Effects : Compare DMSO-d6 vs. CDCl3 to assess hydrogen bonding impacts .
- Impurity Analysis : HPLC or GC-MS can detect byproducts (e.g., unreacted aldehydes) .
- DFT Calculations : Simulate NMR spectra using software like Gaussian to validate assignments .
Basic Question: What in vitro assays are suitable for evaluating the biological activity of this compound?
Answer:
- Enzyme Inhibition : Screen against kinases or phosphatases using fluorometric assays (e.g., ADP-Glo™) .
- Antioxidant Activity : DPPH radical scavenging assays measure hydrogen-donating capacity .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess IC50 values .
Advanced Question: How can computational modeling predict the pharmacological potential of this compound?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like EGFR or COX-2. Prioritize binding poses with ΔG < -7 kcal/mol .
- QSAR Studies : Correlate substituent effects (e.g., methoxy position) with activity using descriptors like logP and HOMO-LUMO gaps .
- ADMET Prediction : SwissADME predicts bioavailability, BBB permeability, and CYP450 interactions to prioritize lead candidates .
Advanced Question: What strategies mitigate challenges in regioselectivity during functionalization of the pyrazolo-pyridinone core?
Answer:
- Directing Groups : Install temporary groups (e.g., nitro) to guide C–H activation at specific positions .
- Microwave-Assisted Synthesis : Enhances reaction rates and selectivity via uniform heating .
- Cross-Coupling Reactions : Suzuki-Miyaura couplings with aryl boronic acids allow precise functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
